REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:7]=[CH:6][C:5]=1[OH:16])([O-])=O.[H][H].[C:19](N)(=O)[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][CH:26]=1)[OH:22].C1CCCCC1>[Pd].C(O)C>[OH:22][C:21]1[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=1[C:19]1[O:16][C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:9][C:4]=2[N:1]=1
|
Name
|
|
Quantity
|
0.102 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)CCCCCC)O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaken at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 22.8 g
|
Type
|
FILTRATION
|
Details
|
The mixture then was filtered through a sintered glass funnel
|
Type
|
ADDITION
|
Details
|
The distillation residue then was added to a three neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, mechanical stirrer, and a condenser with a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
charged with 13.7 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
STIRRING
|
Details
|
with stirring to 200° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture then was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the cyclohexane was removed from the filtrate by distillation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |